- Catalytic intermolecular Pauson-Khand-type reaction: strong directing effect of pyridylsilyl and pyrimidylsilyl groups and isolation of Ru complexes relevant to catalytic reaction, Journal of the American Chemical Society, 2004, 126(35), 11058-11066
Cas no 95-41-0 (dihydroisojasmone)
dihydroisojasmone structure
Product Name:dihydroisojasmone
CAS 번호:95-41-0
MF:C11H18O
메가와트:166.260023593903
CID:34793
Update Time:2025-11-03
dihydroisojasmone 화학적 및 물리적 성질
이름 및 식별자
-
- dihydroisojasmone
- Dihydro-iso-Jasmone
- 2-hexylcyclopent-2-en-1-one
- ISOJASMONE
- 2-Cyclopenten-1-one,2-hexyl
- 2-Hexyl-2-cyclopenten-1-one
- 2-Hexyl-2-cyclopentenone
- 2-hexylcyclopent-2-enone
- 2-n-Hexyl-2-cyclopenten-1-one
- 2-n-hexyl-2-cyclopentenone
- EINECS 202-417-5
- isojasmone B11
- 2-Hexyl-2-cyclopenten-1-one (ACI)
- 2-Hexyl-1-cyclopenten-3-one
- 2-Hexyl-2-cyclopenten-1-on
- Isojasmol
- NSC 78462
-
- 인치: 1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h8H,2-7,9H2,1H3
- InChIKey: VGECIEOJXLMWGO-UHFFFAOYSA-N
- 미소: O=C1CCC=C1CCCCCC
계산된 속성
- 정밀분자량: 166.13600
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 1
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 5
- 복잡도: 179
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 7
- 소수점 매개변수 계산 참조값(XlogP): 3.5
실험적 성질
- 밀도: 0.8997 (rough estimate)
- 비등점: 254.5°C (rough estimate)
- 굴절률: 1.4677 (estimate)
- PSA: 17.07000
- LogP: 3.24610
dihydroisojasmone 세관 데이터
- 세관 번호:2914299000
- 세관 데이터:
중국 세관 번호:
2914299000개요:
2914299000. 다른 산소기단을 함유한 기타 에폭시\에폭시나 테르펜은 없다.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 5.5%. 일반관세: 30.0%
신고 요소:
제품명, 성분함량, 용도, 아세톤 신고포장
요약:
2914299000. 기타 산소기능이 없는 환탄기, 환생성 또는 환에테르생성케톤.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우세율: 5.5%. 일반관세: 30.0%
dihydroisojasmone 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H922802-25ml |
2-hexylcyclopent-2-en-1-one |
95-41-0 | 99% | 25ml |
¥612.00 | 2022-01-12 |
dihydroisojasmone 합성 방법
합성 방법 1
반응 조건
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Toluene ; 10 min, 100 °C
1.2 3 h, 100 °C; 24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Reagents: Sodium bicarbonate ; neutralized, rt
1.2 3 h, 100 °C; 24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Reagents: Sodium bicarbonate ; neutralized, rt
참조
합성 방법 2
합성 방법 3
합성 방법 4
반응 조건
참조
- Conversion of 2-alkylcyclopentanones into 2-alkyl-2-cyclopentenones with hydrated ferric chloride and cupric chloride, Recueil: Journal of the Royal Netherlands Chemical Society, 1982, 101(6), 199-202
합성 방법 5
반응 조건
참조
- Palladium-assisted alkylation of olefins, Journal of the American Chemical Society, 1980, 102(15), 4973-9
합성 방법 6
반응 조건
참조
- Synthesis in jasmone series. VII. Preparation of 2-alkylcyclopentenones and 2-alkylcyclopentanones, Synthetic Communications, 1977, 7(3), 185-8
합성 방법 7
반응 조건
참조
- Simple route to 2-alkylcyclopent-2-enones, Synthetic Communications, 1974, 4(5), 303-6
합성 방법 8
반응 조건
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Toluene ; 3 h, 1 atm, 100 °C; 24 h, 1 atm, 100 °C
참조
- A pyridylsilyl group expands the scope of catalytic intermolecular Pauson-Khand reactions, Angewandte Chemie, 2002, 41(18), 3481-3484
합성 방법 9
반응 조건
1.1 Reagents: Zinc bromide Solvents: Diethyl ether , Tetrahydrofuran
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Ammonium chloride Solvents: Water
참조
- Strictly regiocontrolled α-monosubstitution of cyclic carbonyl compounds with alkynyl and alkyl groups via Pd-catalyzed coupling of cyclic α-iodo enones with organozincs, Tetrahedron, 2000, 56(52), 10197-10207
합성 방법 10
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water
참조
- Convenient method for preparation of 2-substituted 2-cyclopenten-1-ones from alkyl(alkenyl) 2-chloropropyl ketones, Zhurnal Organicheskoi Khimii, 1994, 30(2), 191-2
합성 방법 11
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water
참조
- Synthesis of 2-alkyl-2-cyclopenten-1-ones. A versatile kinetic alkylation-ozonolysis procedure for the preparation of γ-keto aldehydes, Synthesis, 1989, (8), 603-7
합성 방법 12
반응 조건
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether , Pentane
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
참조
- Metal promoted cyclization. 10. A novel synthesis of cyclopentenones and cyclohexenones via cycliacylation of lithioalkenylcarboxamides, Tetrahedron Letters, 1986, 27(7), 775-8
합성 방법 13
반응 조건
참조
- Deoxygenation of oxiranes with toluene-p-sulfonic acid and sodium iodide, Chemistry & Industry (London, 1983, (13),
합성 방법 14
반응 조건
참조
- Syntheses of 2-alkyl-2-cyclopentenones from 2,3-epoxycyclopentanone, Yukagaku, 1982, 31(9), 612-14
합성 방법 15
반응 조건
1.1 Reagents: Hydrochloric acid
참조
- Syntheses of 2-alkyl-2-cyclopentenones and 2-alkylcyclopentanones from 1-alkyl-cis-2,3-epoxycyclopentanols, Yukagaku, 1981, 30(11), 762-6
합성 방법 16
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: 1-Butanol
참조
- Synthesis of 2-alkyl-2-cyclopentenones from 2-cyclopentenone, Nippon Kagaku Kaishi, 1981, (7), 1121-8
합성 방법 17
반응 조건
참조
- Synthetic perfumes from castor oil. IV. Preparation of 2-hexyl-2-cyclopenten-1-one from γ-undecalactone, Nagoya Kogyo Gijutsu Shikensho Hokoku, 1979, 28(9), 275-8
합성 방법 18
반응 조건
참조
- Radical reactions of carbonyl compounds initiated by salts and oxides of metals. XI. Reaction of cyclic ketones with 1-alkenes and 1-alkynes, Zhurnal Organicheskoi Khimii, 1977, 13(12), 2498-504
합성 방법 19
반응 조건
참조
- Allylic oxidation of monoalkyl-substituted cyclopentenes, Indian Journal of Chemistry, 1975, 13(1), 29-32
합성 방법 20
반응 조건
참조
- Cyclization of undec-10-enoic acid by polyphosphoric acid, Tetrahedron, 1969, 25(24), 6025-6
합성 방법 21
반응 조건
참조
- Syntheses based on ω-chloroalkanoic acids. V. Cyclization of oligomeric esters of ω-hydroxycarboxylic acids, Zhurnal Organicheskoi Khimii, 1968, 4(12), 2111-13
dihydroisojasmone Raw materials
- Hexylmagnesium Bromide, 0.8 M solution in THF
- 2-(Dimethylvinylsilyl)pyridine
- Cyclopentanone, 2-chloro-2-hexyl-
- 2-Iodocyclopent-2-enone
- 4-Oxoundecanal
- 2-Hexylidenecyclopentanone
- 4-Undecenamide, N,N-diethyl-5-iodo-, (Z)-
- 1-(2-Chlorocyclopropyl)-1-octanone
- 1,2-Cyclopentanediol, 3-chloro-1-hexyl-, (1α,2α,3β)-
dihydroisojasmone Preparation Products
dihydroisojasmone 공급 업체
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:95-41-0)ISOJASMONE
주문 번호:sfd18131
인벤토리 상태:in Stock
재다:200kg
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:38
가격 ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:95-41-0)二氢茉莉酮
주문 번호:LE2306981
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:37
가격 ($):discuss personally
Email:18501500038@163.com
dihydroisojasmone 관련 문헌
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
95-41-0 (dihydroisojasmone) 관련 제품
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